5-(1H-Pyrazol-3-yl)nicotinaldehyde
Description
5-(1H-Pyrazol-3-yl)nicotinaldehyde is a heterocyclic organic compound featuring a pyrazole ring fused to a nicotinaldehyde scaffold. Its structure combines a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) and a nicotinaldehyde group (a pyridine derivative with an aldehyde functional group). This dual functionality makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . The aldehyde group enables covalent bonding with target proteins, while the pyrazole ring contributes to binding affinity through hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9/h1-6H,(H,11,12) |
InChI Key |
IHMLCTMHDJCGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)nicotinaldehyde typically involves the condensation of a pyrazole derivative with a nicotinaldehyde precursor. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the nicotinaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-3-yl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 5-(1H-Pyrazol-3-yl)nicotinic acid.
Reduction: 5-(1H-Pyrazol-3-yl)nicotinyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(1H-Pyrazol-3-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-(1H-Pyrazol-3-yl)nicotinaldehyde is compared below with two structurally related compounds: AZD1152 intermediate (from ) and Novartis compound 5003145 (from ).
Table 1: Structural and Functional Comparison
Key Findings :
Reactivity: The aldehyde group in 5-(1H-Pyrazol-3-yl)nicotinaldehyde allows for Schiff base formation, a feature absent in the AZD1152 intermediate (which relies on phosphate prodrug activation) and the Novartis compound (which uses chlorodifluoromethoxy for stability) .
Biological Activity : While 5-(1H-Pyrazol-3-yl)nicotinaldehyde itself lacks direct therapeutic data, its structural analogs (e.g., AZD1152) show potent inhibition of Aurora kinases, suggesting its utility in analogous pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
